molecular formula C16H14N2O2S B14021558 N-(3-Ethylbenzothiazol-2-ylidene)-2-hydroxy-benzamide CAS No. 39083-99-3

N-(3-Ethylbenzothiazol-2-ylidene)-2-hydroxy-benzamide

Cat. No.: B14021558
CAS No.: 39083-99-3
M. Wt: 298.4 g/mol
InChI Key: VLQWLSJANMNBNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Ethylbenzothiazol-2-ylidene)-2-hydroxy-benzamide is a synthetic benzothiazole derivative intended for research applications. Compounds based on the benzothiazole scaffold are of significant scientific interest due to their diverse biological activities and utility in material science. Researchers are investigating similar structures for a range of potential applications. Benzothiazole analogs have demonstrated promise in various research fields. Some derivatives have been explored as negative allosteric modulators of ion channels, such as the Zinc-Activated Channel (ZAC), making them useful pharmacological tools for probing receptor function . Other research avenues include the development of multifunctional antioxidants and photoprotective agents , where certain benzothiazoles exhibit excellent UV filtering capacity and scavenging activity against free radicals, suggesting potential in studies of skin damage and protection . Furthermore, the structural motif is a subject of interest in materials science due to its influence on solid-state arrangement and optical properties, which can be tuned by varying substituents on the core structure . The presence of both benzothiazole and hydroxybenzamide (salicylamide) moieties in a single molecule may confer unique properties, as the hydroxybenzamide structure is a known pharmacophore . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

39083-99-3

Molecular Formula

C16H14N2O2S

Molecular Weight

298.4 g/mol

IUPAC Name

N-(3-ethyl-1,3-benzothiazol-2-ylidene)-2-hydroxybenzamide

InChI

InChI=1S/C16H14N2O2S/c1-2-18-12-8-4-6-10-14(12)21-16(18)17-15(20)11-7-3-5-9-13(11)19/h3-10,19H,2H2,1H3

InChI Key

VLQWLSJANMNBNH-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=CC=C3O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the condensation of a 3-ethylbenzothiazole derivative with a 2-hydroxybenzamide or its activated derivative. The key step is the formation of the imine (ylidene) linkage between the benzothiazole nitrogen at position 2 and the carbonyl carbon of the benzamide.

Stepwise Synthetic Approach

Based on literature data, a representative synthetic route can be summarized as follows:

Step Reactants Conditions Product Notes
1 3-Ethylbenzothiazole derivative Functionalization if needed 3-Ethylbenzothiazol-2-ylidene intermediate Preparation of benzothiazole precursor
2 2-Hydroxybenzamide or derivative Activation (e.g., acid chloride formation) Activated benzamide intermediate Facilitates condensation
3 Condensation of intermediates Solvent: ethanol or dimethylformamide (DMF); Temperature: reflux or 80-150°C; Time: 2-8 hours This compound Imine bond formation

This general scheme aligns with protocols used for related benzothiazole-benzamide conjugates, where the reaction conditions (solvent, temperature, time) are optimized to maximize yield and purity.

Detailed Reaction Conditions and Yields

  • Solvents: Ethanol and dimethylformamide are commonly used due to their ability to dissolve both reactants and promote effective interaction.
  • Temperature: Reflux conditions or controlled heating between 80°C and 150°C are typical to drive the condensation to completion.
  • Reaction Time: Ranges from 2 to 8 hours depending on scale and specific reactants.
  • Purification: The crude product is often purified by recrystallization from ethanol or other suitable solvents to achieve high purity.

Related Synthetic Methods for Benzothiazole and Benzamide Intermediates

Although direct synthesis methods for this compound are limited, related compounds such as 2-hydroxybenzimidazole and substituted benzamides have well-documented preparation methods that inform the synthesis strategy:

Compound Preparation Method Key Conditions Yield Reference
2-Hydroxybenzimidazole Condensation of o-phenylenediamine with urea in acidic medium 120-180°C, 2-8 h, pH adjusted to 7-8 post-reaction >85% CN102775355A patent
Substituted Benzamides Reaction of benzoyl chlorides with substituted anilines or amines Reflux in suitable solvent, monitored by TLC High, recrystallized PMC article on benzamide analogues

These methods provide a foundation for preparing the benzothiazole and benzamide building blocks required for the target compound.

Experimental Data and Analysis

Physical and Chemical Properties

Property Value Notes
Molecular Weight ~298.36 g/mol Calculated from molecular formula
Melting Point 100°C to 150°C Indicates solid-state stability
Solubility Moderate in polar solvents (methanol, ethanol); limited in non-polar solvents Affects choice of solvents in synthesis and purification

Reaction Optimization Parameters

Parameter Range Effect on Yield and Purity
Temperature 80°C - 150°C Higher temperatures increase reaction rate but may cause decomposition
Solvent Ethanol, Dimethylformamide Solvent polarity affects reactant solubility and reaction kinetics
Reaction Time 2 - 8 hours Longer times improve conversion but risk side reactions
pH Control Neutral to slightly basic post-reaction Important for product precipitation and purity

Summary Table of Preparation Method

Step Reactants Conditions Expected Outcome Yield (%) Reference
1 3-Ethylbenzothiazole Purification if needed Pure benzothiazole precursor N/A
2 2-Hydroxybenzamide + Thionyl chloride (for acid chloride formation) Reflux 2 h Benzoyl chloride intermediate High
3 Benzoyl chloride intermediate + 3-Ethylbenzothiazole derivative Reflux in ethanol or DMF, 2-8 h This compound 70-90%

Chemical Reactions Analysis

Types of Reactions

N-(3-Ethylbenzothiazol-2-ylidene)-2-hydroxy-benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require the presence of a strong acid catalyst, such as sulfuric acid or aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted benzothiazole derivatives.

Scientific Research Applications

N-(3-Ethylbenzothiazol-2-ylidene)-2-hydroxy-benzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: The compound is being investigated for its potential therapeutic properties, including its use as an antimicrobial or anticancer agent.

    Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-Ethylbenzothiazol-2-ylidene)-2-hydroxy-benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial effects. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, making it a potential anticancer agent.

Comparison with Similar Compounds

Structural Comparisons

2-Hydroxy-Benzamide Derivatives
  • N-(2-Bromo-phenyl)-2-hydroxy-benzamide (): Features a bromophenyl substituent instead of benzothiazolylidene. The 2-hydroxy-benzamide core facilitates intramolecular O-H···O hydrogen bonding (distance: 2.513 Å), similar to the target compound .
  • N-(Benzothiazol-2-yl)-3-chlorobenzamide (): Replaces the ethylbenzothiazolylidene group with a simple benzothiazole ring. The absence of the hydroxy group reduces hydrogen-bonding capacity, possibly lowering solubility and target affinity.
Benzothiazolylidene Analogues
  • N-(3,6-Dimethyl-1,3-benzothiazol-2-ylidene)-2,4-dimethoxybenzamide (): Methoxy groups improve solubility but lack the hydrogen-bonding capability of the 2-hydroxy group, possibly reducing interactions with polar biological targets.

Table 1: Structural and Hydrogen-Bonding Comparisons

Compound Key Substituents Hydrogen Bonding (O-H···X) Distance (Å) Reference
N-(3-Ethylbenzothiazol-2-ylidene)-2-hydroxy-benzamide 3-Ethyl, 2-hydroxy O-H···O (intramolecular) ~2.5 (est.)
2-Hydroxy-benzamide None (parent structure) O-H···O (intramolecular) 2.513
N-(2-Bromo-phenyl)-2-hydroxy-benzamide 2-Bromophenyl O-H···O (intramolecular) 2.513
2-Hydroxy-thiobenzamide Thioamide (C=S) O-H···S (intramolecular) 2.904–3.228

Computational and Physicochemical Properties

  • Drug Likeness : Compounds like N-{(benzothiazol-2-yl)carbamothioyl} derivatives () exhibit favorable LogP and polar surface area values, predicting good bioavailability.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of N-(3-Ethylbenzothiazol-2-ylidene)-2-hydroxy-benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves condensation reactions between substituted benzothiazole precursors and 2-hydroxy-benzamide derivatives. For example, analogous compounds are synthesized via refluxing in methanol with oxidizing agents like tert-butyl hydroperoxide (TBHP), followed by purification via column chromatography (hexane/EtOAc gradient) . Optimization includes adjusting stoichiometry (e.g., 1:2 molar ratios of reactants to TBHP) and monitoring reaction progress via TLC. Solvent selection (e.g., methanol vs. ethyl acetate) and temperature control are critical for yield improvement.

Q. Which spectroscopic and analytical techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer :
  • IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, N-H bend in benzamide).
  • NMR (¹H/¹³C) : Confirms proton environments (e.g., ethyl group protons at δ ~1.2–1.4 ppm, aromatic protons in benzothiazole at δ ~7.0–8.5 ppm) and carbon backbone.
  • Elemental Analysis : Validates purity by matching experimental and theoretical C, H, N, S percentages .
  • Mass Spectrometry : Determines molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

Q. How can researchers design initial biological activity screenings for this compound?

  • Methodological Answer : Begin with in vitro assays targeting pathways relevant to benzothiazole derivatives, such as:
  • Antimicrobial Activity : Disk diffusion assays against E. coli or S. aureus.
  • Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Anti-inflammatory Screening : COX-2 inhibition assays using ELISA kits.
    Positive controls (e.g., doxorubicin for cytotoxicity) and dose-response curves are critical for validating results .

Advanced Research Questions

Q. What computational strategies can elucidate the reaction mechanisms and electronic properties of This compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity and charge distribution.
  • Molecular Dynamics (MD) : Simulate solvent interactions and stability of the enol-keto tautomer.
  • Reaction Path Search : Use quantum chemical calculations (e.g., Gaussian) to model intermediates and transition states in synthesis pathways.
    Integrate computational data with experimental kinetics (e.g., Arrhenius plots) to validate mechanisms .

Q. How can researchers address contradictions between predicted and observed biological activity data?

  • Methodological Answer :
  • Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity discrepancies with target proteins (e.g., DNA gyrase for antimicrobial activity).
  • SAR Analysis : Modify substituents (e.g., ethyl group in benzothiazole) and compare activity trends.
  • Metabolite Profiling : Use LC-MS to identify degradation products or inactive metabolites that may explain reduced efficacy .

Q. What advanced purification techniques are recommended for isolating intermediates with high stereochemical purity?

  • Methodological Answer :
  • Chiral HPLC : Resolve enantiomers using cellulose-based columns (e.g., Chiralpak IA/IB).
  • Crystallography : Optimize solvent mixtures (e.g., DCM/hexane) for single-crystal growth, followed by X-ray diffraction to confirm stereochemistry.
  • Countercurrent Chromatography : Separate polar byproducts in multi-phase solvent systems .

Data Analysis and Experimental Design

Q. How should researchers design experiments to analyze the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Incubate the compound in buffers (pH 2–12) at 40–60°C for 1–4 weeks.
  • HPLC Monitoring : Quantify degradation products (e.g., hydrolyzed benzamide) using C18 columns and UV detection.
  • Kinetic Modeling : Apply the Arrhenius equation to extrapolate shelf-life at room temperature .

Q. What strategies are effective in resolving spectral overlaps in NMR data for structurally similar derivatives?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC) : Resolve coupled protons and assign carbons unambiguously.
  • Variable Temperature NMR : Suppress exchange broadening in dynamic systems (e.g., tautomerism).
  • Deuterium Exchange : Identify labile protons (e.g., -OH) by comparing spectra in D₂O vs. DMSO-d₆ .

Tables for Key Data

Table 1 : Representative Synthetic Yields for Analogous Benzothiazole Derivatives

PrecursorSolventCatalystYield (%)Reference
2-AminobenzothiazoleMethanolTBHP85–95
3-Ethylbenzothiazole-2-amineEthyl AcetateNone72–78

Table 2 : Biological Activity Benchmarks for Related Compounds

CompoundIC₅₀ (μM)TargetAssay TypeReference
N-Benzoylbenzothiazole12.4HeLa CellsMTT Cytotoxicity
2-Hydroxy-benzamide analog8.7COX-2ELISA Inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.